Palmitoleoyl-CoA (triammonium)
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Overview
Description
Palmitoleoyl-CoA (triammonium) is a biochemical compound that plays a crucial role in lipid metabolism. It is the triammonium salt form of Palmitoleoyl-CoA, which is an acyl-CoA derivative. This compound is involved in various metabolic pathways, including the synthesis and degradation of fatty acids. Palmitoleoyl-CoA (triammonium) is particularly significant in the regulation of metabolic processes through its interaction with enzymes and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Palmitoleoyl-CoA (triammonium) typically involves the condensation of palmitoleic acid with coenzyme A. This reaction is catalyzed by acyl-CoA synthetase, which facilitates the formation of the thioester bond between the carboxyl group of palmitoleic acid and the thiol group of coenzyme A. The reaction conditions generally include the presence of ATP and magnesium ions to drive the formation of the acyl-CoA derivative.
Industrial Production Methods: Industrial production of Palmitoleoyl-CoA (triammonium) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reactions. The product is then purified through various chromatographic techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Palmitoleoyl-CoA (triammonium) undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxygen and specific enzymes, Palmitoleoyl-CoA can be oxidized to produce acetyl-CoA and other intermediates.
Reduction: It can be reduced to form different fatty acid derivatives.
Substitution: The compound can participate in substitution reactions where the acyl group is transferred to other molecules.
Common Reagents and Conditions:
Oxidation: Requires oxygen, NAD+, and specific oxidase enzymes.
Reduction: Involves NADH or FADH2 as reducing agents.
Substitution: Catalyzed by transferase enzymes under physiological conditions.
Major Products:
Oxidation: Acetyl-CoA, which enters the citric acid cycle.
Reduction: Various reduced fatty acid derivatives.
Substitution: Different acylated molecules depending on the substrate.
Scientific Research Applications
Palmitoleoyl-CoA (triammonium) has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study lipid metabolism and enzyme kinetics.
Biology: Plays a role in the study of cellular energy production and lipid biosynthesis.
Medicine: Investigated for its potential in treating metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of biofuels and other industrial chemicals through biotechnological processes.
Mechanism of Action
Palmitoleoyl-CoA (triammonium) exerts its effects through its role as an acyl-CoA derivative. It is involved in the β-oxidation pathway, where it is transported into the mitochondria and undergoes sequential cleavage reactions to generate acetyl-CoA units. These units are then used in the citric acid cycle for energy production. Additionally, Palmitoleoyl-CoA regulates metabolism via allosteric control of AMP-activated protein kinase (AMPK) β1-isoforms, influencing various metabolic pathways .
Comparison with Similar Compounds
Palmitoyl-CoA: Another acyl-CoA derivative involved in fatty acid metabolism.
Oleoyl-CoA: Similar in structure but contains an oleic acid moiety.
Stearoyl-CoA: Contains a stearic acid moiety and participates in similar metabolic pathways.
Uniqueness: Palmitoleoyl-CoA (triammonium) is unique due to its specific role in regulating AMPK β1-isoforms and its involvement in the synthesis of monounsaturated fatty acids. This distinguishes it from other acyl-CoA derivatives that may not have the same regulatory effects on metabolic enzymes .
Properties
Molecular Formula |
C37H73N10O17P3S |
---|---|
Molecular Weight |
1055.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate;azane |
InChI |
InChI=1S/C37H64N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44;;;/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52);3*1H3/b10-9-;;;/t26-,30+,31?,32+,36-;;;/m1.../s1 |
InChI Key |
BZLFGTFLKXOWRJ-FGQMGJANSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
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